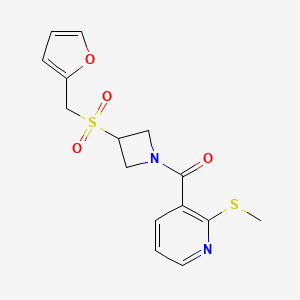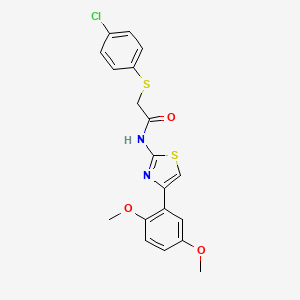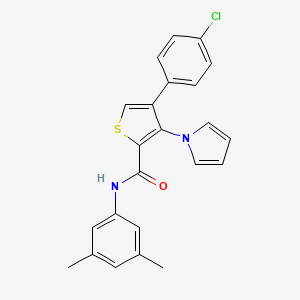![molecular formula C13H17NO3 B2395034 benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate CAS No. 130368-99-9](/img/structure/B2395034.png)
benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a chemical compound with the CAS Number: 1272667-84-1 . Its IUPAC name is benzyl (3-hydroxy-3-(hydroxymethyl)cyclobutyl)carbamate . The molecular weight of this compound is 251.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO4/c15-9-13(17)6-11(7-13)14-12(16)18-8-10-4-2-1-3-5-10/h1-5,11,15,17H,6-9H2,(H,14,16) . This code provides a specific textual identifier for the molecular structure of this compound.Wissenschaftliche Forschungsanwendungen
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate has been studied for its potential applications in drug delivery systems. In particular, this compound has been used to improve the solubility of poorly water-soluble drugs, such as ibuprofen, and to enhance the release of drugs from polymeric systems. This compound has also been used in organic synthesis, as a protecting group for alcohols, amines, and carboxylic acids.
Wirkmechanismus
The mechanism of action of benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is not well understood. However, it is believed that the cyclic structure of this compound is responsible for its solubility-enhancing properties. This compound is also thought to form strong hydrogen bonds with drug molecules, which increases the solubility of the drug in aqueous solutions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some anti-inflammatory activity in animal models. This compound has also been found to be non-toxic in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate in laboratory experiments is its solubility-enhancing properties. This compound can improve the solubility of poorly water-soluble drugs, which can make them easier to handle in the laboratory. However, this compound can also be difficult to remove from the reaction mixture, which can be a limitation.
Zukünftige Richtungen
There are several potential future directions for research on benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. These include further studies on its mechanism of action, its potential applications in drug delivery systems, and its biochemical and physiological effects. Additionally, further research is needed to develop methods to more easily remove this compound from the reaction mixture. Finally, further studies are needed to explore the potential of this compound as a protecting group for alcohols, amines, and carboxylic acids.
Synthesemethoden
Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate can be synthesized through a two-step process. The first step involves the reaction of benzyl alcohol with 3-methyl-2-buten-1-ol in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form an alkoxide. The alkoxide is then reacted with cyclobutylmethyl carbamate in the presence of a catalyst, such as p-toluenesulfonic acid, to form this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-8-11-6-12(7-11)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMUCLCAHZZORQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-6-methyl-2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2394951.png)
![N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2394953.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2394954.png)
![6-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole](/img/structure/B2394956.png)

![Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2394959.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394960.png)

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-methoxy-1-methyl-1H-pyrazole](/img/structure/B2394963.png)
![N-(3-chloro-4-fluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2394965.png)

![4-oxo-N-(4-(trifluoromethoxy)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2394969.png)
![5-(4-fluorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2394970.png)
![benzofuran-2-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2394973.png)